N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(naphthalen-1-yl)acetamide
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Overview
Description
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(naphthalen-1-yl)acetamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(naphthalen-1-yl)acetamide typically involves a multi-step process. One common method starts with the esterification of 4-fluorobenzoic acid, followed by hydrazination, salt formation, and cyclization to form the thiadiazole ring . The final step involves the acylation of the thiadiazole derivative with naphthalene-1-yl acetic acid under appropriate reaction conditions . Industrial production methods may involve optimization of these steps to improve yield and purity.
Chemical Reactions Analysis
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(naphthalen-1-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit certain enzymes or receptors involved in cancer cell proliferation . The thiadiazole ring and fluorophenyl group play crucial roles in binding to these targets, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(naphthalen-1-yl)acetamide can be compared with other thiadiazole derivatives such as:
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound has shown antiviral activity but differs in its sulfonamide group, which imparts different chemical properties.
5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another fluorinated compound with potential anti-cancer activity, but with a pyrazole ring instead of a thiadiazole ring.
This compound stands out due to its unique combination of a thiadiazole ring and naphthalen-1-yl acetamide moiety, which contributes to its distinct chemical and biological properties.
Biological Activity
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(naphthalen-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C16H14FN3OS, with a molecular weight of approximately 329.35 g/mol. The compound features a thiadiazole ring substituted with a fluorophenyl group and a naphthalenyl acetamide moiety, which contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C16H14FN3OS |
Molecular Weight | 329.35 g/mol |
CAS Number | 312524-56-4 |
Melting Point | 341–345 K |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thiadiazole Ring : The reaction of 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine with appropriate acetic acid derivatives.
- Substitution Reactions : Incorporation of the naphthalene moiety through nucleophilic substitution methods.
Optimizing these synthetic routes is crucial for maximizing yield and purity while minimizing environmental impact.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole rings exhibit broad-spectrum antimicrobial properties. This compound has shown promising results against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium.
Case Study : In vitro studies demonstrated that the compound exhibited significant antibacterial activity with Minimum Inhibitory Concentrations (MICs) ranging from 8 to 32 µg/mL against resistant strains .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Research Findings :
- Cell Line Studies : In human breast cancer cell lines (MCF-7), the compound showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM .
- Mechanism of Action : The proposed mechanism includes the induction of oxidative stress and modulation of apoptotic pathways.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. The presence of the fluorophenyl group enhances its lipophilicity and potential interaction with biological targets.
Compound Comparison | Structural Features | Biological Activity |
---|---|---|
This compound | Thiadiazole ring with fluorine substitution | Antimicrobial; Anticancer |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-acetamide | Lacks fluorophenyl group | Less explored |
2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-[5-(tetrahydrofuran)]acetamide | Thiazole and thiadiazole rings | Antimicrobial; Anticancer potential |
Properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3OS/c21-16-10-8-14(9-11-16)19-23-24-20(26-19)22-18(25)12-15-6-3-5-13-4-1-2-7-17(13)15/h1-11H,12H2,(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHALJZLEZGBJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NN=C(S3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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